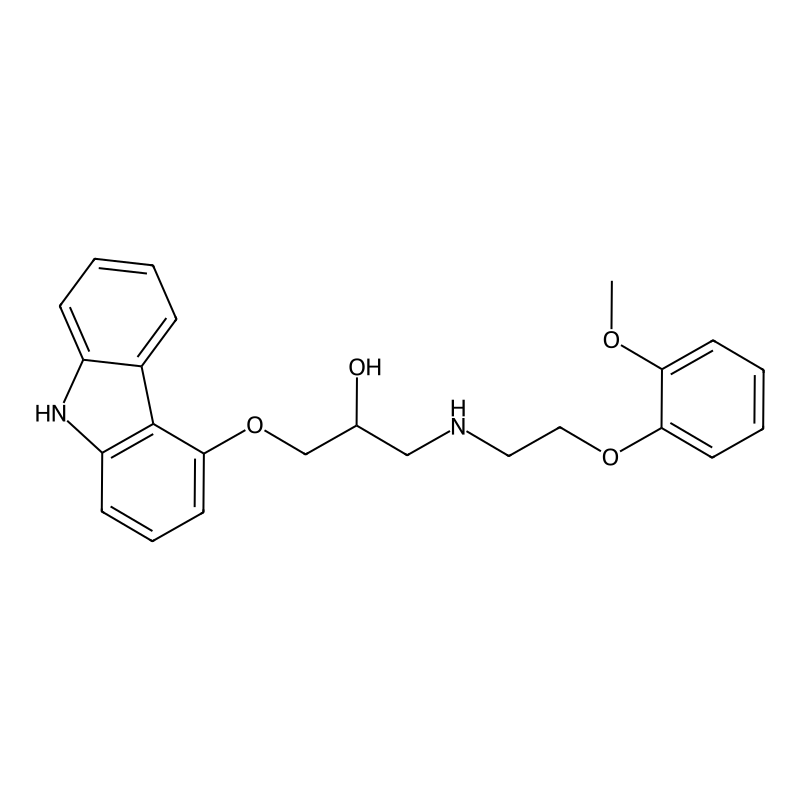

Carvedilol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether

Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively

Practically insoluble in water

4.44e-03 g/L

Synonyms

Canonical SMILES

Hypertension Management:

Carvedilol's effectiveness in lowering blood pressure is well-documented in scientific research. Studies have shown it to be as effective as other beta-blockers, but with some potential advantages. For instance, carvedilol may have a less pronounced effect on heart rate compared to some beta-blockers . Additionally, research suggests carvedilol might have a favorable impact on blood sugar control and lipid metabolism, making it potentially suitable for patients with metabolic syndrome or diabetes .

Heart Failure Treatment:

Carvedilol is a cornerstone medication for managing heart failure. Research has demonstrated its ability to improve symptoms, reduce mortality risk, and improve exercise tolerance in heart failure patients .

Potential Benefits in Other Conditions:

Ongoing scientific research is exploring carvedilol's potential benefits in various other cardiovascular conditions. Here are some promising areas:

- Cirrhosis and Portal Hypertension: Studies suggest carvedilol might improve survival rates in patients with cirrhosis and portal hypertension, a condition characterized by high blood pressure in the portal vein of the liver .

- Diabetic Neuropathy: Early research suggests carvedilol might have neuroprotective effects, potentially benefiting diabetic neuropathy, a complication of diabetes that damages nerves .

- Glaucoma: Research is investigating the use of topical carvedilol formulations to lower intraocular pressure, a risk factor for glaucoma .

Carvedilol is a pharmaceutical compound classified as a nonselective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking properties. It is primarily used in the treatment of hypertension and heart failure, helping to improve cardiac output and reduce blood pressure by decreasing vascular resistance. The chemical formula for carvedilol is CHNO, and it has an average molecular weight of approximately 406.47 g/mol. Carvedilol is marketed under various brand names, including Coreg, and is available in oral tablet form .

Carvedilol's therapeutic effects are attributed to its combined beta-blocking and alpha-1 blocking properties []. It competitively binds to beta-adrenergic receptors in the heart, leading to decreased heart rate and contractility, thus reducing blood pressure. Additionally, it blocks alpha-1 receptors in blood vessels, causing vasodilation and further lowering blood pressure.

Carvedilol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. The metabolic pathways include:

- Hydroxylation: Carvedilol can be hydroxylated at various positions on the aromatic ring, resulting in several metabolites such as 1-hydroxypheylcarvedilol and 4'-hydroxyphenylcarvedilol.

- Demethylation: This process produces O-desmethylcarvedilol.

- Glucuronidation: Carvedilol can be conjugated to form carvedilol glucuronide, which is more water-soluble for excretion.

The elimination half-life of carvedilol ranges from 7 to 10 hours, with approximately 16% excreted in urine and the majority in feces .

Carvedilol exhibits a unique mechanism of action by blocking both beta-1 and beta-2 adrenergic receptors as well as alpha-1 adrenergic receptors. This dual action leads to:

- Reduction in Heart Rate: By blocking beta-1 receptors, carvedilol decreases heart rate and myocardial contractility.

- Vasodilation: The alpha-1 antagonism results in vasodilation, reducing systemic vascular resistance and thereby lowering blood pressure.

- Improvement in Heart Function: It enhances cardiac output without significantly increasing heart rate, making it particularly beneficial for patients with heart failure .

The synthesis of carvedilol typically involves several key steps:

- Formation of the Carbazole Intermediate: The initial step often involves synthesizing a carbazole derivative that serves as a precursor.

- Alkylation: The carbazole is then alkylated with an appropriate ether or alcohol to introduce the desired side chains.

- Final Modifications: Additional functional groups are introduced through various

Carvedilol is used primarily for:

- Hypertension Management: It effectively lowers high blood pressure.

- Heart Failure Treatment: Carvedilol reduces mortality and hospitalization rates in patients with heart failure.

- Post-Myocardial Infarction: It helps improve survival rates in patients whose hearts are not pumping effectively after a heart attack.

Additionally, carvedilol may be used off-label for other cardiovascular conditions as determined by healthcare providers .

Carvedilol has several notable drug interactions due to its metabolic pathways:

- Cytochrome P450 Inhibitors: Drugs that inhibit CYP2D6 or CYP2C9 can increase carvedilol levels, leading to enhanced effects or adverse reactions such as bradycardia or hypotension.

- Calcium Channel Blockers: Co-administration with nondihydropyridine calcium channel blockers (e.g., diltiazem) can result in significant bradycardia.

- Digoxin: Concurrent use may enhance the effects of digoxin, necessitating careful monitoring for bradycardia .

Carvedilol shares pharmacological properties with several other compounds that also act as beta blockers or have similar cardiovascular effects. Here are some comparable compounds:

| Compound | Type | Unique Feature |

|---|---|---|

| Metoprolol | Selective beta-1 blocker | Primarily affects heart rate without vasodilation |

| Propranolol | Nonselective beta blocker | Used for anxiety and migraine prevention |

| Labetalol | Nonselective beta blocker | Also has alpha-1 blocking properties |

| Atenolol | Selective beta-1 blocker | Less lipophilic, primarily affects cardiac output |

Uniqueness of Carvedilol

Carvedilol's unique profile lies in its combined action on both beta and alpha receptors, providing not only heart rate control but also peripheral vasodilation. This dual mechanism makes it particularly effective in treating conditions like heart failure where both reduced afterload and improved cardiac function are critical. Additionally, its high lipophilicity allows it to cross the blood-brain barrier, which can influence its side effect profile compared to other beta blockers .

Traditional synthetic routes for carvedilol production encompass several well-established methodologies that have been extensively documented in pharmaceutical manufacturing literature. These approaches form the foundation of current industrial carvedilol synthesis and represent decades of optimization in pharmaceutical chemistry.

Epichlorohydrin-Mediated Condensation Pathways

The epichlorohydrin-mediated condensation pathway represents the most prevalent traditional approach for carvedilol synthesis. This methodology involves the reaction of 4-hydroxycarbazole with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)-9H-carbazole as a key intermediate [1] [2]. The process proceeds through an initial nucleophilic substitution where the hydroxyl group of 4-hydroxycarbazole attacks epichlorohydrin in the presence of a strong base such as sodium hydroxide [3].

The epoxy intermediate subsequently undergoes ring-opening with 2-(2-methoxyphenoxy)ethanamine to yield the final carvedilol product [1] [4]. This ring-opening reaction typically occurs under controlled temperature conditions, often requiring heating to promote the nucleophilic attack of the amine on the epoxide ring. The reaction mechanism involves the formation of a carbocation at the less substituted carbon of the epoxide, facilitating the attack by the amine nucleophile [2].

However, this traditional route faces significant challenges related to impurity formation. The primary concern is the generation of bis-impurity (Impurity B), which occurs when the secondary amine product undergoes additional reactions with unreacted epoxide intermediates [2] [5]. This side reaction can result in impurity levels of 35-40% in the crude reaction mixture, necessitating extensive purification procedures [2]. The formation mechanism involves the secondary amine nitrogen attacking another epoxide molecule, creating a tertiary amine with two carbazole-containing side chains [5].

Process optimization studies have demonstrated that reaction conditions significantly influence impurity formation. Temperature control proves critical, as elevated temperatures favor the formation of side products while insufficient heating results in incomplete conversion [3]. The addition sequence of reagents also affects product purity, with slow addition of epichlorohydrin at controlled temperatures helping to minimize impurity formation [3].

Benzylamine Intermediate Utilization

The benzylamine intermediate approach represents an alternative traditional synthesis pathway designed to circumvent some limitations of direct epichlorohydrin condensation. This methodology employs N-benzyl-2-(2-methoxyphenoxy)ethanamine as a protected intermediate, which subsequently undergoes reaction with the carbazole-derived epoxide [5].

The strategic advantage of this approach lies in the reduced propensity for bis-compound formation due to the steric hindrance provided by the benzyl protecting group [5]. The reaction proceeds through the standard epoxide ring-opening mechanism, but the bulky benzyl substituent prevents secondary reactions that lead to dimeric impurities.

Following the condensation reaction, the benzyl protecting group requires removal through catalytic hydrogenolysis to yield the final carvedilol product [5]. This deprotection step typically employs palladium-catalyzed hydrogenation under controlled pressure and temperature conditions. However, the catalytic debenzylation reaction presents its own challenges, as incomplete deprotection leads to the formation of N-benzyl carvedilol (Impurity C), which is classified as a toxic impurity with stringent regulatory limits [5].

The European Pharmacopoeia specifies that Impurity C levels must not exceed 0.02% due to toxicity concerns [5]. Achieving this specification proves challenging in practice, as catalytic hydrogenation reactions rarely achieve complete conversion. Process optimization efforts focus on catalyst selection, reaction time extension, and multiple treatment cycles to minimize residual benzylated impurities [5].

Alternative benzylamine intermediate strategies have been explored, including the use of different protecting groups and modified reaction conditions. Some approaches employ acetyl or silyl protecting groups for the alcohol functionality, which can be selectively removed under milder conditions than catalytic hydrogenation [2]. These modifications aim to reduce impurity formation while maintaining acceptable overall yields.

Green Chemistry Approaches in Carvedilol Synthesis

Green chemistry principles have gained increasing attention in carvedilol synthesis due to environmental concerns and regulatory pressures for sustainable pharmaceutical manufacturing. These approaches focus on reducing hazardous reagents, minimizing waste generation, and improving overall process sustainability while maintaining product quality and economic viability.

Solvent selection represents a primary focus area for green chemistry implementation in carvedilol synthesis. Traditional methods often employ dimethyl sulfoxide and dimethylformamide as reaction media, both of which present environmental and health concerns [3] [6]. Alternative solvent systems have been investigated, including the use of isopropanol and ethanol-water mixtures that offer reduced toxicity profiles [1]. These bio-renewable solvents demonstrate comparable reaction efficiency while significantly reducing environmental impact.

Water-based reaction systems have shown particular promise for certain synthetic steps. The ring-opening of epoxide intermediates can be conducted in aqueous-organic biphasic systems, reducing the requirement for anhydrous conditions and simplifying workup procedures [7]. These modifications eliminate the need for extensive solvent drying and recovery operations, substantially reducing energy consumption and waste generation.

Catalytic approaches represent another significant advancement in green carvedilol synthesis. The development of recyclable catalysts for epoxide formation and ring-opening reactions reduces the consumption of stoichiometric reagents [8]. Solid-supported catalysts enable easier separation and recovery, allowing for multiple reaction cycles without catalyst replacement. These systems demonstrate particular effectiveness in continuous manufacturing processes where catalyst longevity becomes economically critical.

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. This technology enables rapid heating with improved temperature control, reducing reaction times and energy consumption [6]. Studies demonstrate that microwave-assisted carvedilol synthesis can achieve comparable yields in significantly shorter reaction times, improving overall process efficiency.

Biocatalytic approaches, while still in development stages, offer potential for highly selective transformations with minimal environmental impact. Enzymatic resolution of racemic intermediates provides an alternative to traditional chiral separation methods, potentially eliminating the need for expensive chiral reagents or catalysts [8]. However, these approaches currently face limitations in terms of scale-up feasibility and cost-effectiveness.

Industrial-Scale Production Challenges

Industrial-scale carvedilol production presents numerous technical and economic challenges that significantly impact manufacturing efficiency and product quality. These challenges encompass process scalability, equipment limitations, regulatory compliance, and quality control requirements that become magnified when transitioning from laboratory to commercial production scales.

Heat transfer limitations represent a fundamental challenge in large-scale carvedilol synthesis. The epichlorohydrin condensation reaction generates significant exothermic heat, requiring effective temperature control to prevent side reactions and ensure product quality [9]. Industrial reactors must incorporate adequate cooling systems and temperature monitoring to maintain optimal reaction conditions across large reaction volumes. Inadequate heat removal can lead to localized hot spots that promote impurity formation and reduce overall yield.

Mass transfer considerations also become critical at industrial scales. The heterogeneous nature of many carvedilol synthesis steps requires efficient mixing to ensure adequate contact between reactants [10]. Scale-up studies have demonstrated that mixing inadequacy can result in non-uniform reaction conditions, leading to increased impurity formation and reduced product consistency. Advanced mixing technologies, including high-shear mixers and static mixing systems, have been implemented to address these challenges.

Equipment material compatibility presents ongoing challenges due to the corrosive nature of some reagents used in carvedilol synthesis. Hydrochloric acid and other strong acids employed in intermediate preparation can cause significant corrosion in standard steel equipment [11]. Specialized corrosion-resistant materials, including glass-lined reactors and Hastelloy components, are required for extended equipment life and product quality maintenance.

Process analytical technology implementation faces significant hurdles in industrial carvedilol production. Real-time monitoring of reaction progress and impurity formation requires sophisticated analytical instrumentation capable of operating in harsh manufacturing environments [12]. High-performance liquid chromatography systems must be adapted for continuous operation with automated sampling and analysis capabilities to provide timely process feedback.

Purification Techniques

Purification of carvedilol from reaction mixtures presents substantial technical challenges due to the chemical similarity between the desired product and various impurities formed during synthesis. Traditional purification approaches rely heavily on chromatographic separation techniques, which face significant scalability limitations when transitioning to industrial production volumes.

Column chromatography separation using silica gel represents the most commonly employed purification method for carvedilol [13] [14]. The separation mechanism relies on differential adsorption characteristics between carvedilol and its impurities on the silica surface. Optimization studies have demonstrated that mobile phase composition critically affects separation efficiency, with acetonitrile-water-phosphoric acid systems providing optimal resolution [13].

Gradient elution techniques have proven essential for effective carvedilol purification, as isocratic conditions often fail to achieve adequate separation of closely related impurities [12]. The development of gradient methods requires extensive optimization of solvent composition changes over time to maximize separation while minimizing solvent consumption. These methods typically employ initial conditions favoring polar compound elution, followed by gradual increases in organic solvent concentration to elute less polar impurities [13].

Preparative-scale high-performance liquid chromatography has been successfully implemented for carvedilol purification, particularly for producing high-purity material for pharmaceutical formulation [15]. These systems employ larger diameter columns with specialized packing materials designed to handle increased sample loads while maintaining separation efficiency. However, the high cost of preparative HPLC equipment and solvents limits its application to high-value products or specialized applications.

Crystallization-based purification approaches offer significant advantages for large-scale operations due to their scalability and cost-effectiveness [16] [17]. The polymorphic nature of carvedilol provides opportunities for selective crystallization of desired forms while rejecting impurities. Studies have identified specific solvent systems and temperature profiles that favor the formation of pharmaceutical-grade carvedilol polymorphs with reduced impurity content [18].

Recrystallization optimization involves careful selection of solvent systems that provide adequate carvedilol solubility at elevated temperatures while maintaining low impurity solubility across the operating temperature range [19]. Common recrystallization solvents include ethyl acetate, methanol-water mixtures, and isopropanol, each offering different selectivity profiles for impurity rejection [16].

Salt formation has emerged as an effective purification strategy, particularly for removing basic impurities from carvedilol [17] [19]. The formation of carvedilol salts with pharmaceutical-acceptable acids enables purification through selective crystallization while simultaneously improving the final product's pharmaceutical properties. Organic acids such as tartaric acid and succinic acid have demonstrated particular effectiveness in this application [17].

Liquid-liquid extraction techniques provide complementary purification capabilities, particularly for removing highly polar or ionic impurities that co-elute with carvedilol in chromatographic systems [20]. pH-controlled extractions can selectively partition carvedilol into organic phases while retaining ionic impurities in aqueous phases. The selection of extraction solvents requires careful consideration of environmental impact and safety considerations.

Yield Optimization Strategies

Yield optimization in carvedilol synthesis requires systematic approaches addressing multiple reaction parameters and process variables that influence both conversion efficiency and selectivity. Industrial implementation of these strategies must balance yield improvement with practical considerations including cost, safety, and regulatory compliance.

Reaction stoichiometry optimization represents a fundamental approach to yield enhancement. Excess reagent utilization can improve conversion rates but increases raw material costs and complicates purification procedures [21]. Studies have demonstrated that slight excesses of the amine component (2-(2-methoxyphenoxy)ethanamine) can significantly improve carvedilol yields by ensuring complete consumption of the more expensive carbazole-derived intermediates [1] [2].

Temperature profile optimization throughout the synthesis sequence has proven critical for maximizing yields while minimizing impurity formation [22]. The epichlorohydrin condensation step requires carefully controlled temperature increases to balance reaction rate enhancement with side reaction suppression [3]. Temperature ramping strategies, where reaction temperatures are gradually increased over time, have demonstrated superior performance compared to isothermal conditions.

Reaction time optimization involves balancing conversion completeness with side reaction occurrence. Extended reaction times can improve conversion of starting materials but may also promote impurity formation through secondary reactions [23]. Kinetic studies have identified optimal reaction times for each synthetic step, typically involving initial rapid conversion phases followed by slower optimization phases.

Catalyst and promoter utilization can significantly enhance reaction rates and selectivity [8]. Base selection for the epichlorohydrin condensation step affects both reaction rate and impurity profile, with potassium carbonate demonstrating superior performance compared to sodium hydroxide in terms of both yield and selectivity [24]. Phase transfer catalysts have shown promise for improving reaction rates in heterogeneous systems.

Solvent effects on yield and selectivity have been extensively studied, with significant variations observed across different solvent systems [1] [7]. Polar aprotic solvents generally favor epoxide ring-opening reactions, while alcohol solvents can participate in competing side reactions. Mixed solvent systems often provide optimal balance between solubility, reaction rate, and selectivity.

Process intensification techniques, including microwave heating and ultrasonic activation, have demonstrated potential for yield improvement through enhanced mass transfer and reaction kinetics [6]. These technologies enable more uniform heating and mixing, reducing the formation of side products that result from non-uniform reaction conditions.

Continuous manufacturing approaches offer significant advantages for yield optimization through improved process control and reduced material handling losses [9]. Continuous reactors enable precise control of residence time, temperature, and mixing conditions that are difficult to achieve in batch operations. These systems also facilitate real-time optimization through continuous monitoring and feedback control systems.

Quality by design principles have been successfully applied to carvedilol synthesis optimization, employing statistical experimental design methods to identify optimal operating conditions [22] [23]. Design of experiments approaches enable systematic evaluation of multiple variables simultaneously, identifying interaction effects that might be missed in single-variable optimization studies. Response surface methodology has proven particularly effective for optimizing complex multi-variable systems.

Process analytical technology integration enables real-time yield monitoring and optimization [12]. In-line spectroscopic techniques, including near-infrared and Raman spectroscopy, provide continuous measurement of reaction conversion and impurity formation. This information enables dynamic process adjustment to maintain optimal conditions throughout the synthesis sequence.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.19 (LogP)

log Kow = 4.19

3.8

Appearance

Melting Point

114 - 115 °C

Storage

UNII

GHS Hazard Statements

H411 (88.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Carvedilol is indicated for the treatment of mild-to-severe chronic heart failure of ischemic or cardiomyopathic origin, usually in addition to diuretics, ACE inhibitors, and digitalis, to increase survival and, also, to reduce the risk of hospitalization. /Included in US product label/

Carvedilol is indicated to reduce cardiovascular mortality in clinically stable patients who have survived the acute phase of a myocardial infarction and have a left ventricular ejection fraction of greater than 40 percent (with or without symptomatic heart failure). /Included in US product label/

Carvedilol is indicated for the management of essential hypertension. It can be used alone or in combination with other antihypertensive agents, especially thiazide-type diuretics. /Included in US product label/

For more Therapeutic Uses (Complete) data for CARVEDILOL (10 total), please visit the HSDB record page.

Pharmacology

Carvedilol is a synthetic antihypertensive methoxyphenoxy- 2-propanol derivative with no intrinsic sympathomimetic activity, Carvedilol acts as a nonselective beta-adrenoceptor blocking agent (S(-) enantiomer) and as an alpha 1-adrenoceptor blocker (R(+) and S(-) enantiomers). Its acts more strongly on beta-receptors than on alpha 1-receptors, reduces peripheral vascular resistance by vasodilation, and prevents reflex tachycardia (beta-blockade) so that heart rate is either unchanged or decreased. Carvedilol also reduces renin release through beta-blockade. (NCI04)

Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AG - Alpha and beta blocking agents

C07AG02 - Carvedilol

Mechanism of Action

Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol.

Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity.

Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration.

The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure.

For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

16% of carvedilol is excreted in the urine with <2% excreted as unmetabolized drug. Carvedilol is primarily excreted in the bile and feces.

Carvedilol has a volume of distribution of 1.5-2L/kg or 115L.

The plasma clearance of carvedilol has been reported as 0.52L/kg or 500-700mL/min.

Carvedilol is rapidly and extensively absorbed following oral administration, with absolute bioavailability of approximately 25 percent to 35 percent due to a significant degree of first-pass metabolism.

Food decreases the rate of the drug's absorption (ie, increases time to peak plasma concentration), but not the extent (ie, no effect on bioavailability) of absorption. Administration with food may decrease the risk of orthostatic hypotension.

Following oral administration of radiolabelled carvedilol to healthy volunteers, carvedilol accounted for only about 7 percent of the total radioactivity in plasma as measured by area under the curve (AUC). Less than 2 percent of the dose was excreted unchanged in the urine. ... The metabolites of carvedilol are excreted primarily via the bile into the feces.

Carvedilol is more than 98 percent bound to plasma proteins, primarily with albumin. The plasma-protein binding is independent of concentration over the therapeutic range.

For more Absorption, Distribution and Excretion (Complete) data for CARVEDILOL (13 total), please visit the HSDB record page.

Metabolism Metabolites

Carvedilol is metabolized primarily by aromatic ring oxidation and glucuronidation. The oxidative metabolites are further metabolized by conjugation via glucuronidation and sulfation.

Carvedilol is extensively metabolized; phenol ring demethylation and hydroxylation produce 3 metabolites with beta-adrenergic blocking activity and (weak) vasodilating activity. Plasma concentrations of active metabolites are about 10% those of carvedilol. The 4'-hydroxyphenyl metabolite is 13 times more potent than carvedilol in beta-adrenergic blocking activity.

Compared to carvedilol, the 3 active metabolites exhibit weak vasodilating activity. Plasma concentrations of the active metabolites are about one-tenth of those observed for carvedilol and have pharmacokinetics similar to the parent.

Carvedilol undergoes stereoselective first-pass metabolism with plasma levels of R(+)-carvedilol approximately 2 to 3 times higher than S(-)-carvedilol following oral administration in healthy subjects.

For more Metabolism/Metabolites (Complete) data for CARVEDILOL (7 total), please visit the HSDB record page.

Carvedilol has known human metabolites that include (2S,3S,4S,5R)-6-[1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Sodium_hexafluoroaluminate

Drug Warnings

Patients with coronary artery disease, who are being treated with carvedilol, should be advised against abrupt discontinuation of therapy. Severe exacerbation of angina and the occurrence of myocardial infarction and ventricular arrhythmias have been reported in angina patients following the abrupt discontinuation of therapy with beta-blockers. The last 2 complications may occur with or without preceding exacerbation of the angina pectoris. As with other beta-blockers, when discontinuation of carvedilol is planned, the patients should be carefully observed and advised to limit physical activity to a minimum. Carvedilol should be discontinued over 1 to 2 weeks whenever possible. If the angina worsens or acute coronary insufficiency develops, it is recommended that carvedilol be promptly reinstituted, at least temporarily. Because coronary artery disease is common and may be unrecognized, it may be prudent not to discontinue therapy with carvedilol abruptly even in patients treated only for hypertension or heart failure.

Worsening heart failure or fluid retention may occur during up-titration of carvedilol. If such symptoms occur, diuretics should be increased and the carvedilol dose should not be advanced until clinical stability resumes. Occasionally it is necessary to lower the carvedilol dose or temporarily discontinue it. Such episodes do not preclude subsequent successful titration of, or a favorable response to, carvedilol. In a placebo-controlled trial of patients with severe heart failure, worsening heart failure during the first 3 months was reported to a similar degree with carvedilol and with placebo. When treatment was maintained beyond 3 months, worsening heart failure was reported less frequently in patients treated with carvedilol than with placebo. Worsening heart failure observed during long-term therapy is more likely to be related to the patients' underlying disease than to treatment with carvedilol.

Rarely, use of carvedilol in patients with heart failure has resulted in deterioration of renal function. Patients at risk appear to be those with low blood pressure (systolic blood pressure greater than 100 mm Hg), ischemic heart disease and diffuse vascular disease, and/or underlying renal insufficiency. Renal function has returned to baseline when carvedilol was stopped. In patients with these risk factors it is recommended that renal function be monitored during up-titration of carvedilol and the drug discontinued or dosage reduced if worsening of renal function occurs.

For more Drug Warnings (Complete) data for CARVEDILOL (24 total), please visit the HSDB record page.

Biological Half Life

The half-life of carvedilol is 7-10 hours; 5-9 hours for R(+)-carvedilol, and 7-11 hours for S(-)-carvedilol.

The pharmacokinetics and absolute bioavailability of carvedilol have been studied in 20 male healthy volunteers in a randomised 4-period, cross-over trial. Carvedilol 12.5 mg was given i.v., 50 mg was administered p.o. as a suspension and 25 and 50 mg were given in a capsule formulation. For the 50 mg capsule Cmax was 66 micrograms.l-1, tmax 1.2 h, t1/2 6.4 h. The t1/2 after i.v. administration was 2.4 h, CL 589 ml/min and VZ 132 l. The absolute bioavailability was 24% (50 mg capsule). The kinetics after the 25 and 50 mg capsules were consistent with dose linearity.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: F. Wiedemann et al., DE 2815926; eidem, US 4503067 (1979, 1985 both to Boehringer Mannheim)

General Manufacturing Information

Clinical Laboratory Methods

A simple and sensitive reversed phase HPLC with fluorescence detection is described for the determination of carvedilol and its metabolite, desmethylcarvedilol, in human plasma and urine.

Storage Conditions

Interactions

/Concurrent administration of/ myocardial depressant general anesthetics (ether, cyclopropane, trichloroethylene) /has the/ potential to increased risk of hypotension and heart failure.

/Concurrent administration of/ antidiabetic agents (oral and parenteral [insulin]) /with carvedilol may/ increased /their/ hypoglycemic effect. Blood glucose concentrations should be monitored regularly.

/Concurrent administration of/ catecholamine-depleting agents (eg, reserpine, MAO inhibitors) /may have/ potentially additive effects (eg, hypotension, bradycardia). Patients should be monitored closely for symptoms (eg, vertigo, syncope, postural hypotension).

For more Interactions (Complete) data for CARVEDILOL (22 total), please visit the HSDB record page.

Dates

Editorial: when to start carvedilol in cirrhosis-time to reconsider? Authors' reply

Karn Wijarnpreecha, Fang Li, C Burcin Taner, Liu Yang, Cui TaoPMID: 34379839 DOI: 10.1111/apt.16526

Abstract

Letter: the need to reconsider the liver-specific benefit of carvedilol

Lu He, Lianqing LouPMID: 34236095 DOI: 10.1111/apt.16383

Abstract

The influence of moisture on the storage stability of co-amorphous systems

Jingwen Liu, Thomas Rades, Holger GrohganzPMID: 34144131 DOI: 10.1016/j.ijpharm.2021.120802

Abstract

Co-amorphization has been utilized to improve the physical stability of the respective neat amorphous drugs. However, physical stability of co-amorphous systems is mostly investigated under dry conditions, leaving the potential influence of moisture on storage stability unclear. In this study, carvedilol-L-aspartic acid (CAR-ASP) co-amorphous systems at CAR to ASP molar ratios from 3:1 to 1:3 were investigated under non-dry conditions at two temperatures, i.e., 25 °C 55 %RH and 40 °C 55 %RH. Under these conditions, the highest physical stability of CAR-ASP systems was observed at the 1:1 M ratio. This finding differed from the optimal molar ratio previously obtained under dry conditions (CAR-ASP 1:1.5). Molecular interactions between CAR and ASP were affected by moisture, and salt disproportionation occurred during storage. Morphological differences of systems at different molar ratios could be observed already after one week of storage. Furthermore, variable temperature X-ray powder diffraction measurements showed that excess CAR or excess ASP, existing in the binary systems, resulted in a faster recrystallization compared to equimolar system. Overall, this study emphasizes the influence of moisture on co-amorphous systems during storage, and provides options to determine the optimal ratio of co-amorphous systems in presence of moisture at comparatively short storage times.Evaluation of solid carvedilol-loaded SMEDDS produced by the spray drying method and a study of related substances

J Mandić, I Kosmač, M Kovačević, B Hodnik, Ž Hodnik, F Vrečer, M Gašperlin, B Perissutti, A Zvonar PobirkPMID: 34111547 DOI: 10.1016/j.ijpharm.2021.120783

Abstract

In this study, various formulations of solidified carvedilol-loaded SMEDDS with high SMEDDS loading (up to 67% w/w) were produced with the spray drying process using various porous silica-based carriers. The process yield was improved with higher atomization gas flow rate during the spray drying process and with prolonged mixing time of dispersion of liquid SMEDDS and solid porous carriers prior to the spray drying process. Depending on the choice of the carrier and the SMEDDS:carrier ratio in solid SMEDDS, different drug loading, self-microemulsifying properties, drug release rates, and released drug fractions were obtained. The products exhibited fast drug release due to preserved self-microemulsifying properties and the absence of crystalline carvedilol, which was confirmed with XRD and Raman mapping. A decrease in drug content during the stability study was observed and investigated. This was at least partially attributed to the chemical degradation of the drug. Key degradation products determined by the LC-MS method were amides formed by in situ reaction of carvedilol with fatty acids present in the oily phase of SMEDDS.A Novel Mechanism of Carvedilol Efficacy for Rosacea Treatment: Toll-Like Receptor 2 Inhibition in Macrophages

Jiawen Zhang, Peiyu Jiang, Lei Sheng, Yunyi Liu, Yixuan Liu, Min Li, Meng Tao, Liang Hu, Xiaoyan Wang, Yanjing Yang, Yang Xu, Wentao LiuPMID: 34322115 DOI: 10.3389/fimmu.2021.609615

Abstract

Rosacea, a chronic inflammatory skin disorder etiologically associated with immune cells and the antibacterial peptide cathelicidin LL-37, can be effectively treated by oral carvedilol administration.To investigate the molecular mechanisms underlying carvedilol efficacy in rosacea treatment.

Skin samples of patients with rosacea were subjected to histopathological (hematoxylin and eosin) and immunohistochemical (CD68, Toll-like receptor 2 (TLR2), kallikrein 5, cathelicidin, TNF-α, and IL-1β) evaluation. An

murine rosacea-like inflammation model was established by LL-37 intradermal injection with or without carvedilol gavage-based pretreatment. Erythema proportion (Image J) and skin redness (L*a*b colorimetry) were quantified. Murine skin samples underwent pathological examination for inflammatory status and immunofluorescence staining. Murine skin and lipopolysaccharide-stimulated RAW 264.7 cells with or without carvedilol pretreatment were evaluated by quantitative reverse transcription-polymerase chain reaction and western blotting. Clinical facial images of patients were obtained using the VISIA skin analysis system before, 4, and 6 months following oral carvedilol administration.

Rosacea skin lesions exhibited more pronounced inflammatory cell infiltration than peripheral areas, with profound macrophage infiltration and inflammatory cytokines (TLR2, kallikrein 5, cathelicidin, TNF-α, and IL-1β).

, carvedilol alleviated inflammation in LL-37 mice, down-regulating TLR2, KLK5, and cathelicidin expression.

, carvedilol decreased TLR2 expression in RAW 264.7 cells, further reducing KLK5 secretion and LL-37 expression and ultimately inhibiting rosacea-like inflammatory reactions. Clinical manifestations and facial redness obviously improved during 6-month follow-up with systemic carvedilol administration.

Carvedilol is effective against rosacea, with inhibition of macrophage TLR2 expression as a novel anti-inflammatory mechanism.

Hydrophilic nanofibers as a supersaturating delivery system for carvedilol

Tanja Potrč, Katja Murnc, Petra KocbekPMID: 33989751 DOI: 10.1016/j.ijpharm.2021.120700

Abstract

Polymer nanofibers represent a promising delivery system for poorly water-soluble drugs; however, their supersaturating potential has not been explored yet. Here, carvedilol-loaded nanofibers based on poly(ethyleneoxide) and on amphiphilic block copolymer poloxamer 407 were produced by electrospinning. These nanofibers provided high carvedilol loading and improved dissolution of carvedilol. Their dissolution resulted in a supersaturated system that was not stable, and thus to avoid carvedilol precipitation, hydroxypropyl methylcelluloses or polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer (Soluplus) were additionally incorporated into the nanofibers. The morphology of the electrospun product was not affected by incorporation of carvedilol and the polymer precipitation inhibitors, as shown by scanning electron microscopy. The hydroxypropyl methylcelluloses were not effective polymer precipitation inhibitors for carvedilol. Incorporation of Soluplus significantly extended the duration of carvedilol supersaturation (>24 h) compared to the dissolution of nanofibers without Soluplus. Moreover, after 1 h of dissolution, incorporation of Soluplus into the nanofibers provided significantly higher carvedilol concentration (94.4 ± 2.5 μg/mL) compared to the nanofibers without Soluplus (32.7 ± 5.8 μg/mL), the polymer film (24.0 ± 2.2 μg/mL), and the physical mixture (3.3 ± 0.4 μg/mL). Thus, this study shows the great potential for hydrophilic nanofibers as a delivery system for sustained carvedilol supersaturation.Resveratrol significantly improves cell survival in comparison to dexrazoxane and carvedilol in a h9c2 model of doxorubicin induced cardiotoxicity

David S Monahan, Eimhear Flaherty, Aamir Hameed, Garry P DuffyPMID: 34015579 DOI: 10.1016/j.biopha.2021.111702

Abstract

Cancer is one of the leading causes of deaths worldwide with 18.1 million deaths per year. Although there have been significant advances in anti-cancer therapies, they can often result in side effects with cardiovascular complications being the most severe. Dexrazoxane is the only currently approved treatment for prevention of anthracycline induced cardiotoxicity but there are concerns about its use due to the development of secondary malignancies and myelodysplastic syndrome. Additionally, it is only recommended in patients who are due to receive a total cumulative dose of 300 mg/mof doxorubicin or 540 mg/m

of epirubicin. Thus, there exists an urgent need to develop new therapeutic strategies to counteract anthracycline induced cardiotoxicity. The h9c2 cardiomyoblast was investigated for its differentiation capacity and used to screen and compare promising prophylactics for doxorubicin induced cardiotoxicity. The half maximal inhibitory concentration of doxorubicin was determined in differentiated h9c2 cells after 24 h of exposure, to establish a model for drug screening. Cells were treated with dexrazoxane, resveratrol, and carvedilol either 3 h or 24 h prior to doxorubicin treatment. The ability of these cardioprotectants to prevent cardiotoxicity was analysed using the cck-8 cell viability assay and the dichlorofluorescin diacetate (DCFDA) reactive oxygen species (ROS) assay. There was no significant increase in survival in treatment groups after 3 h, however, at 24 h, resveratrol significantly improved survival compared to all other groups (p < 0.05). Additionally, dexrazoxane and resveratrol significantly decreased ROS formation at 3 h (p < 0.05) and all groups significantly decreased ROS production at 24 h (p < 0.001). This work is the first comparison of these cardioprotectants and suggests that resveratrol may be a more effective treatment in the prevention of anthracycline induced cardiotoxicity, compared to dexrazoxane and carvedilol. However, further work will be needed in order to decipher the exact mechanism and potential of this drug in the clinic.

Cytoprotective Potential of Aged Garlic Extract (AGE) and Its Active Constituent, S-allyl-l-cysteine, in Presence of Carvedilol during Isoproterenol-Induced Myocardial Disturbance and Metabolic Derangements in Rats

Syed Mohammed Basheeruddin Asdaq, Obulesu Challa, Abdulhakeem S Alamri, Walaa F Alsanie, Majid Alhomrani, Abdulrahman Hadi Almutiri, Majed Sadun AlshammariPMID: 34071846 DOI: 10.3390/molecules26113203

Abstract

This study was conducted to determine the potential interaction of aged garlic extract (AGE) with carvedilol (CAR), as well as to investigate the role of S-allyl-l-cysteine (SAC), an active constituent of AGE, in rats with isoproterenol (ISO)-induced myocardial dysfunction. At the end of three weeks of treatment with AGE (2 and 5 mL/kg) or SAC (13.1 and 32.76 mg/kg), either alone or along with CAR (10 mg/kg) in the respective groups of animals, ISO was administered subcutaneously to induce myocardial damage. Myocardial infarction (MI) diagnostic predictor enzymes, lactate dehydrogenase (LDH) and creatinine kinase (CK-MB), were measured in both serum and heart tissue homogenates (HTH). Superoxide dismutase (SOD), catalase, and thiobarbituric acid reactive species (TBARS) were estimated in HTH. When compared with other groups, the combined therapy of high doses of AGE and SAC given alone or together with CAR caused a significant decrease in serum LDH and CK-MB activities. Further, significant rise in the LDH and CK-MB activities in HTH was noticed in the combined groups of AGE and SAC with CAR. It was also observed that both doses of AGE and SAC significantly increased endogenous antioxidants in HTH. Furthermore, histopathological observations corroborated the biochemical findings. The cytoprotective potential of SAC and AGE were dose-dependent, and SAC was more potent than AGE. The protection offered by aged garlic may be attributed to SAC. Overall, the results indicated that a high dose of AGE and its constituent SAC, when combined with carvedilol, has a synergistic effect in preventing morphological and physiological changes in the myocardium during ISO-induced myocardial damage.Editorial: when to start carvedilol in cirrhosis-time to reconsider?

Sarah-Louise Gillespie, Peter C HayesPMID: 34379835 DOI: 10.1111/apt.16512

Abstract

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5